molecular formula C20H22N4OS B5599718 2-benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole

2-benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole

Cat. No. B5599718
M. Wt: 366.5 g/mol
InChI Key: RETFXFUGTDJWNP-UHFFFAOYSA-N
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Description

2-Benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole is a compound that has been explored in the field of organic chemistry, particularly in the study of its molecular and structural characteristics.

Synthesis Analysis

The compound has been synthesized through various methods. For instance, Lan, Zheng, and Wang (2019) reported the synthesis of a similar compound, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, with a yield of 71% by reacting 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone (Lan, H., Zheng, M., & Wang, Y., 2019).

Molecular Structure Analysis

Studies have focused on the electronic, NMR, vibrational, and structural properties of similar compounds. For example, Diwaker (2014) utilized Gaussian 09 software for studying the electronic and structural properties of a pyrazoline derivative (Diwaker, 2014).

Chemical Reactions and Properties

Research by Sutcliffe et al. (2000) on pyrrolo[1,2-c]thiazoles revealed their behavior as thiocarbonyl ylides in cycloaddition reactions with electron-deficient alkenes and alkynes (Sutcliffe, O. B., Storr, R., Gilchrist, T. L., & Rafferty, P., 2000).

Physical Properties Analysis

The physical properties of related compounds have been characterized using spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. A study by Kumara et al. (2018) on a novel pyrazole derivative provides insights into the crystal and molecular structure, which is stabilized by intermolecular hydrogen bonds (Kumara, K., Kumar, A. D., Naveen, S., Kumar, K. A., & Lokanath, N. K., 2018).

Chemical Properties Analysis

Studies like that of Bade and Vedula (2015) on the synthesis of thiazole derivatives through one-pot reactions provide insight into the chemical properties and reactivity of similar compounds (Bade, T., & Vedula, R. R., 2015).

properties

IUPAC Name

(2-benzyl-1,3-thiazol-4-yl)-[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-14-10-15(2)24(22-14)17-8-9-23(12-17)20(25)18-13-26-19(21-18)11-16-6-4-3-5-7-16/h3-7,10,13,17H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETFXFUGTDJWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCN(C2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole

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